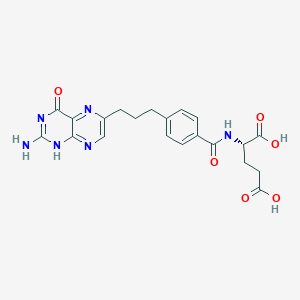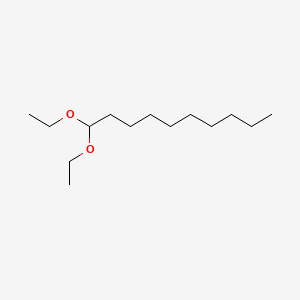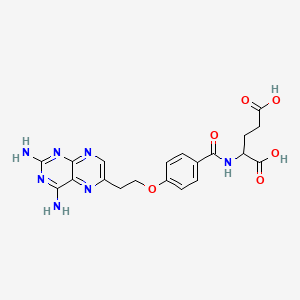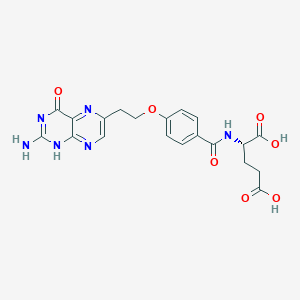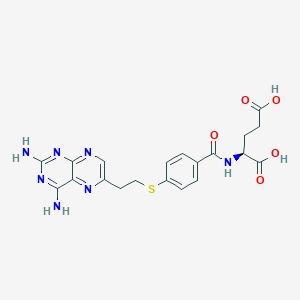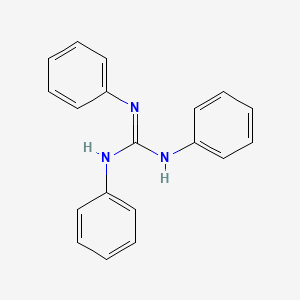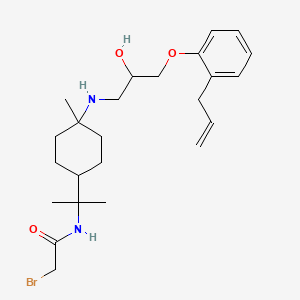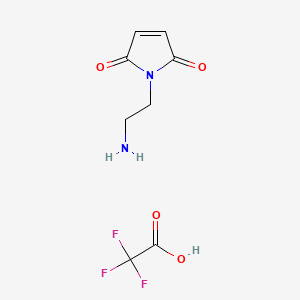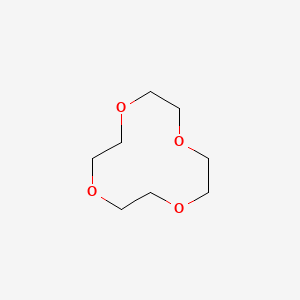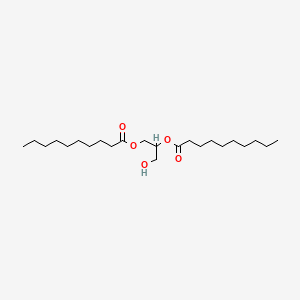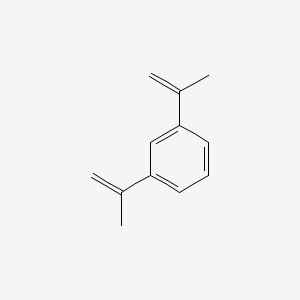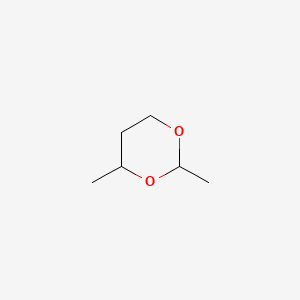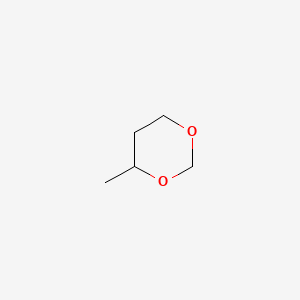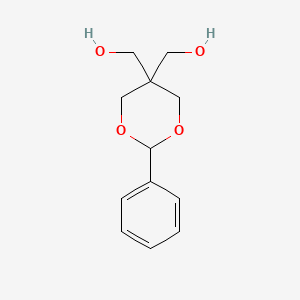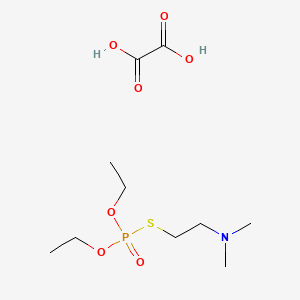
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
217-AO is the tertiary analogue of Phospholine --- a quaternary cholinesterase inhibitor.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
A study by Aquilonius, Fredriksson, and Sundwall (1964) investigated organophosphorus anticholinesterases, including diethoxy-(2-dimethylaminoethylthio)phosphine oxide. They focused on its acute toxicity and effects on blood pressure, heart rate, and neuromuscular transmission in animals. The sulfur-containing compounds, including this phosphine oxide, showed higher toxicity than their oxygen analogs, acting like potent cholinesterase inhibitors (Aquilonius, Fredriksson, & Sundwall, 1964).
Organometallic Chemistry
Cavinato and Toniolo (1993) discussed the synthesis of dimethyl carbonate via carbonylation of methyl alcohol, involving methoxycarbonyl complexes of palladium(II), potentially relevant to the synthesis processes involving phosphine oxides (Cavinato & Toniolo, 1993).
Synthesis and Properties
Maier (1991) reported on the synthesis, physical, and spectroscopic properties of various aminomethyl-dimethyl or diethylphosphine oxides, which could include derivatives similar to diethoxy-(2-dimethylaminoethylthio)phosphine oxide. Their findings contribute to the understanding of the chemical behavior and potential applications of these compounds (Maier, 1991).
Catalytic Applications
Schröder et al. (2014) synthesized secondary phosphine oxide–gold(I) complexes and explored their use in homogeneous catalysis, highlighting the potential of phosphine oxide derivatives in catalytic processes (Schröder et al., 2014).
Chemical Synthesis and Reactivity
Viktorov, Gurzhiy, and Dogadina (2021) studied reactions involving phosphorylmethylene oxazoles, which could be relevant to understanding the reactivity of compounds like diethoxy-(2-dimethylaminoethylthio)phosphine oxide in organic synthesis (Viktorov, Gurzhiy, & Dogadina, 2021).
Eigenschaften
CAS-Nummer |
470-94-0 |
|---|---|
Produktname |
Diethoxy-(2-dimethylaminoethylthio)phosphine oxide oxalate |
Molekularformel |
C10H22NO7PS |
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
2-diethoxyphosphorylsulfanyl-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3PS.C2H2O4/c1-5-11-13(10,12-6-2)14-8-7-9(3)4;3-1(4)2(5)6/h5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PXPPTYPWWLDKPW-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCOP(=O)(OCC)SCCN(C)C.C(=O)(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
3147-20-4 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
217-AO, AO 217 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



